molecular formula C24H24N4O2 B11196913 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11196913
M. Wt: 400.5 g/mol
InChI Key: WWLLXVNGEGENCP-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzoxazole with a suitable aldehyde or ketone, followed by cyclization and further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzofuran: An analog without the nitrogen atom. These compounds share structural similarities but differ in their chemical properties and biological activities.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-1,4,6,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C24H24N4O2/c1-14-8-4-5-9-15(14)21-20-17(12-24(2,3)13-18(20)29)25-22(27-21)28-23-26-16-10-6-7-11-19(16)30-23/h4-11,21H,12-13H2,1-3H3,(H2,25,26,27,28)

InChI Key

WWLLXVNGEGENCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=N2)NC4=NC5=CC=CC=C5O4

Origin of Product

United States

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